Tungsten(VI) chloride

Catalog No.
S597968
CAS No.
13283-01-7
M.F
Cl6W-6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten(VI) chloride

CAS Number

13283-01-7

Product Name

Tungsten(VI) chloride

IUPAC Name

tungsten;hexachloride

Molecular Formula

Cl6W-6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/6ClH.W/h6*1H;/p-6

InChI Key

XHYHOBJDYHRWHO-UHFFFAOYSA-H

SMILES

Cl[W](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W]

Precursor for Tungsten-Based Materials:

WCl₆ is a crucial starting material for the synthesis of various tungsten compounds . Its high purity and volatility make it ideal for deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [^2, ^3]. These techniques allow researchers to create thin films and nanostructures of tungsten with precise control over their properties, making them valuable for applications in:

  • Electronics: Tungsten films are used in microelectronic devices like transistors and integrated circuits due to their excellent electrical conductivity and thermal stability .
  • Catalysis: Tungsten-based catalysts are employed in various chemical reactions, including hydrogen production, hydrocarbon conversion, and selective oxidation reactions [^5, ^6].
  • Coatings: Tungsten coatings offer high hardness, wear resistance, and corrosion protection, making them valuable for various industrial applications .

Catalyst in Organic Synthesis:

WCl₆ exhibits Lewis acid behavior, making it a valuable catalyst for various organic reactions . Some notable examples include:

  • Dithioacetalization: WCl₆ effectively catalyzes the formation of carbon-sulfur bonds in organic molecules, which is crucial for the synthesis of various pharmaceuticals and functional materials .
  • Alkylation and acylation: WCl₆ can act as a catalyst for the introduction of alkyl or acyl groups onto organic molecules, enabling the synthesis of diverse organic compounds .
  • Friedel-Crafts reactions: WCl₆ can be used as a Lewis acid catalyst in Friedel-Crafts reactions, which are important for the synthesis of various aromatic compounds [^11].

The advantages of using WCl₆ as a catalyst include its high activity, broad substrate scope, and ability to operate under mild reaction conditions .

Research on Material Properties:

Due to its unique chemical and physical properties, WCl₆ itself is a subject of research in various fields. These include:

  • Crystal structure and bonding: Researchers study the crystal structure and bonding behavior of WCl₆ to understand its stability and reactivity .
  • Computational modeling: Computational methods are employed to predict and understand the properties of WCl₆ at the atomic and molecular level .
  • Material characterization: Various techniques are used to characterize the physical and chemical properties of WCl₆, which provide valuable insights into its potential applications .

Tungsten(VI) chloride, with the chemical formula WCl₆, is a dark violet-blue crystalline compound that exists as a volatile solid at room temperature. It can also appear as a wine-red form when rapidly cooled. This compound is characterized by its octahedral geometry, with equivalent tungsten-chlorine bond distances of approximately 224-226 picometers. Tungsten(VI) chloride is a strong Lewis acid and serves as an important precursor in the synthesis of various tungsten-based compounds, including carbenes used in catalysis .

Tungsten hexachloride is a hazardous compound due to its corrosive nature. It can cause severe skin and eye irritation upon contact. Inhalation can lead to respiratory problems. The compound is also suspected to be a carcinogen [].

  • Hydrolysis: It reacts readily with moisture, producing tungsten oxychlorides like WOCl₄ and WO₂Cl₂, which can further hydrolyze to form tungsten trioxide (WO₃) .
  • Methylation: When treated with trimethylaluminum, it yields hexamethyl tungsten .
  • Substitution Reactions: The chloride ligands in WCl₆ can be replaced by various anionic ligands such as bromides and thiocyanates .
  • Deoxygenation: It can be used in reactions involving butyllithium to deoxygenate epoxides .

Tungsten(VI) chloride exhibits significant biological activity primarily through its interaction with molybdenum-dependent enzymes. It can displace molybdenum in these enzymes, leading to inhibition of their functions. This displacement affects pathways involving sulfite and xanthine metabolism, resulting in increased sensitivity to sulfite and alterations in gene expression related to enzyme activity . Its corrosive nature and strong oxidizing properties also pose potential risks in biological systems .

The synthesis of tungsten(VI) chloride typically involves the chlorination of tungsten metal. The process can be summarized as follows:

  • Tungsten metal is placed in a sealed reaction vessel.
  • Chlorine gas is introduced while the temperature is raised to 250-300°C.
  • The reaction proceeds to form tungsten hexachloride.
  • The product is purified through sublimation at approximately 185°C under low pressure (10⁻⁴ torr) .

Tungsten(VI) chloride has a variety of applications:

  • Catalysis: It serves as a precursor for tungsten-based carbenes used in olefin metathesis reactions and other organic syntheses .
  • Material Science: Utilized in the production of self-healing materials via ring-opening metathesis polymerization .
  • Electronics: Employed in the fabrication of perovskite solar cells and light-emitting devices.
  • Chemical Synthesis: Acts as a reagent for various organic transformations, including deoxygenation reactions .

Research has shown that tungsten(VI) chloride interacts significantly with biological systems, particularly through its effects on molybdenum-dependent enzymes. These interactions can lead to biochemical changes that affect metabolic pathways involving sulfur and nitrogen compounds. The compound's ability to inhibit enzyme activity suggests potential implications for both therapeutic applications and toxicological assessments .

Tungsten(VI) chloride shares similarities with other transition metal chlorides but possesses unique characteristics due to its specific electronic configuration and reactivity. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Molybdenum(VI) ChlorideMoCl₆Similar octahedral structure; used in catalysis
Rhenium(VI) ChlorideReCl₆Strong Lewis acid; similar reactivity
Titanium(IV) ChlorideTiCl₄Used in polymerization; less volatile than WCl₆
Zirconium(IV) ChlorideZrCl₄Used in organic synthesis; forms adducts

Tungsten(VI) chloride is distinctive due to its high volatility and strong catalytic properties, making it particularly valuable in advanced material synthesis and catalytic applications .

The synthesis of WCl₆ was first reported in the late 19th century via direct chlorination of tungsten metal at elevated temperatures:
$$
\text{W} + 3\ \text{Cl}2 \rightarrow \text{WCl}6 \quad (\text{600°C, sealed tube})
$$
Early structural analyses revealed two polymorphs: the α-form (blue, stable at room temperature) and β-form (red, metastable), both featuring equivalent W–Cl bonds (224–226 pm). These discoveries laid the groundwork for understanding its electronic structure as a d⁰ transition metal complex.

Significance in Inorganic Chemistry Research

WCl₆’s electron-deficient nature and high oxidation state make it a potent Lewis acid. Key milestones include:

  • Halogen-Transfer Reactions: WCl₆ mediates chlorination in organic substrates, enabling syntheses of salicoyl chloride and tungsten oxo complexes.
  • Coordination Chemistry: It forms adducts with ureas, yielding protonated salts like [(O–H–O)-(tmu)₂(μ-H)][WCl₆] (tmu = tetramethylurea).
  • Redox Flexibility: Reduction pathways produce tungsten(V) species, such as [WCl₆]⁻, critical for catalytic cycles.

Current Research Landscape and Trends

Modern applications focus on:

  • Nanomaterials: Carbothermal hydrogen reduction (CHR) of WCl₆ on graphite yields metallic tungsten nanoparticles (773 K) or W₂C phases (1073 K).
  • Polymer Science: WCl₆/phenylacetylene systems catalyze ring-opening metathesis polymerization (ROMP) for self-healing epoxy composites.
  • Electrocatalysis: Mo-doped W₁₈O₄₉ nanostructures derived from WCl₆ exhibit exceptional hydrogen evolution reaction (HER) activity.

α-WCl₆ and β-WCl₆ Polymorphic Systems Research

Tungsten(VI) chloride exhibits two distinct polymorphic forms that have been extensively characterized through crystallographic studies [1]. The alpha polymorph (α-tungsten hexachloride) represents the thermodynamically stable form at room temperature, while the beta polymorph (β-tungsten hexachloride) constitutes a metastable phase obtainable through specific thermal treatment protocols [1] [4].

The α-tungsten hexachloride polymorph crystallizes in the rhombohedral crystal system with space group R-3 [1] [4]. This polymorph exhibits characteristic blue coloration and demonstrates enhanced thermal stability under ambient conditions [1]. Crystallographic analysis reveals unit cell parameters of a = 6.58 Å with α = 55 degrees, resulting in a calculated density of 3.68 g/cm³ [1] [39]. The molecular architecture consists of discrete octahedral tungsten hexachloride molecules with tungsten-chlorine bond lengths ranging from 224 to 226 picometers [1] [7].

The β-tungsten hexachloride polymorph adopts a hexagonal crystal structure with space group P-3m1 [7] [37]. This polymorph displays distinctive wine-red coloration and forms preferentially under rapid cooling conditions [1]. The hexagonal unit cell exhibits parameters of a = 10.493 Å and c = 5.725 Å, yielding a slightly lower density of 3.62 g/cm³ compared to the alpha form [22] [39]. Despite the different crystal systems, both polymorphs maintain similar octahedral molecular geometries with equivalent tungsten-chlorine bond distances [1] [7].

Structural investigations have revealed that both polymorphic forms feature tungsten hexachloride molecules with octahedral coordination geometry [1] [7]. The tungsten center maintains oxidation state +6 and exhibits diamagnetic properties due to its d⁰ electronic configuration [1]. All six tungsten-chlorine bonds within each polymorph demonstrate equivalent bond lengths and maintain similar molecular structures despite the distinct crystal packing arrangements [1] [7].

Table 1: Crystallographic Data for Tungsten(VI) Chloride Polymorphs

Propertyα-WCl₆β-WCl₆
Crystal SystemRhombohedralHexagonal
Space GroupR-3P-3m1
Unit Cell Parameter a (Å)6.5810.493
Unit Cell Parameter α (degrees)55-
Unit Cell Parameter c (Å)-5.725
Density (g/cm³)3.683.62
ColorBlueWine-red
Thermal StabilityMore stable at room temperatureObtained by rapid cooling
W-Cl Bond Length (pm)224-226224-226
Molecular StructureOctahedral WCl₆ moleculesOctahedral WCl₆ molecules

Crystallographic Research Methodologies

Contemporary research on tungsten hexachloride polymorphism employs diverse crystallographic techniques to elucidate structural characteristics and phase relationships [4] [22]. X-ray powder diffraction represents the primary analytical method for polymorph identification and quantitative phase analysis [4] [39]. This technique enables determination of unit cell parameters, space group assignments, and relative proportions of coexisting polymorphic phases [4] [39].

Single crystal X-ray diffraction provides comprehensive structural information including precise atomic coordinates, bond lengths, and angular relationships within the crystal lattice [23]. This methodology has proven instrumental in establishing the complete three-dimensional structures of both tungsten hexachloride polymorphs [23]. Advanced diffractometer systems equipped with area detectors facilitate high-resolution data collection and accurate structure refinement [26].

Neutron diffraction techniques offer complementary structural information, particularly valuable for precise determination of light atom positions and thermal motion parameters [22] [35]. The neutron diffraction study conducted by Taylor and Wilson in 1974 provided definitive structural characterization of the β-tungsten hexachloride polymorph using powder neutron and X-ray diffraction methodologies [22] [35]. This landmark investigation established the hexagonal space group P-3m1 for the beta polymorph through combined neutron and X-ray diffraction analysis [22] [35].

Thermal analysis methods including differential scanning calorimetry enable detection and characterization of polymorphic transitions [4] [16]. These techniques provide quantitative measurement of transition temperatures and associated enthalpy changes during phase transformations [4] [16]. Temperature-programmed X-ray diffraction studies allow real-time monitoring of structural changes during heating and cooling cycles [4] [16].

Recrystallization methodologies facilitate preparation of pure polymorphic phases for detailed structural studies [4]. The recrystallization protocol developed by Ketelaar and van Oosterhout involves dissolution of tungsten hexachloride in carbon tetrachloride at elevated temperatures followed by controlled cooling to selectively obtain specific polymorphic forms [4]. This approach enables isolation of high-purity polymorphic samples suitable for comprehensive crystallographic characterization [4].

Table 2: Crystallographic Research Methodologies for WCl₆ Polymorphs

MethodApplicationKey Information ObtainedResolution
X-ray Powder DiffractionPhase identification and quantificationUnit cell parameters, space groupMedium
Single Crystal X-ray DiffractionComplete structural determinationAtomic coordinates, bond lengthsHigh
Neutron DiffractionHydrogen/light atom localizationPrecise light atom positionsHigh for light atoms
Differential Scanning CalorimetryThermal transition detectionTransition temperatures, enthalpiesHigh for thermal events
Thermal AnalysisStability range determinationDecomposition temperaturesMedium
Recrystallization StudiesPolymorph purificationPure polymorph isolationN/A

Phase Transformation Mechanism Studies

Phase transformation mechanisms between tungsten hexachloride polymorphs involve temperature-dependent structural rearrangements that proceed through specific thermal pathways [17] [19]. Research investigations have established distinct temperature ranges for polymorph stability and transformation kinetics [17] [39]. The α-tungsten hexachloride polymorph remains stable from 185°C to 230°C, while the β-polymorph exhibits stability between 230°C and 281.5°C [17].

Thermodynamic studies reveal that the α to β polymorphic transition occurs through a reconstructive mechanism involving reorganization of the crystal packing arrangement while preserving the fundamental octahedral molecular geometry [19]. This transformation demonstrates temperature dependence rather than time dependence, indicating that the transition proceeds through thermodynamic equilibrium rather than kinetic processes [19]. Computational modeling using density functional theory calculations has provided insights into the electronic and structural factors governing polymorphic stability [19].

The phase transformation exhibits distinct sublimation enthalpy values for each polymorph, with α-tungsten hexachloride demonstrating higher sublimation enthalpy (18.3 kcal/mol) compared to β-tungsten hexachloride (16.4 kcal/mol) [17]. These thermodynamic parameters reflect the greater thermal stability of the alpha polymorph under standard conditions [17]. Vapor pressure relationships follow Clausius-Clapeyron equations specific to each polymorphic phase [17].

Patent investigations have documented industrial methodologies for controlling polymorphic composition through thermal conditioning protocols [16] [39]. These studies demonstrate that heating tungsten hexachloride within temperature ranges of 190°C to 245°C for durations of 2 to 48 hours enables manipulation of α to β polymorphic ratios [16]. The transformation mechanism involves careful temperature control to achieve desired polymorphic compositions for specific applications [16] [39].

Phase transition kinetics studies indicate that rapid cooling favors formation of the β-polymorph, while slow cooling promotes α-polymorph crystallization [1] [4]. This cooling rate dependence suggests that nucleation and growth mechanisms play critical roles in determining the final polymorphic outcome [1] [4]. The metastable nature of the β-polymorph becomes evident through its tendency to convert to the thermodynamically favored α-form under ambient storage conditions [1] [4].

Table 3: Phase Transition Data for Tungsten(VI) Chloride

Temperature Range (°C)PhaseSublimation Enthalpy (kcal/mol)Vapor Pressure Equation
185-230α-WCl₆ (solid)18.3log P = 9.615 - 3996/(T+273.15)
230-281.5β-WCl₆ (solid)16.4log P = 8.794 - 3588/(T+273.15)
281.5-325Liquid WCl₆N/Alog P = 8.194 - 3253/(T+273.15)

Comparative Structural Research of Polymorphs

Comparative structural analysis of tungsten hexachloride polymorphs reveals fundamental similarities in molecular architecture combined with significant differences in crystal packing arrangements [1] [7]. Both polymorphs maintain identical octahedral coordination geometry around the tungsten center with equivalent tungsten-chlorine bond distances of 224-226 picometers [1] [7]. The preservation of molecular structure across polymorphic forms indicates that intermolecular interactions rather than intramolecular bonding determine the polymorphic differences [1] [7].

The primary structural distinction between polymorphs lies in their crystal symmetry and unit cell dimensions [1] [7] [37]. The α-polymorph adopts rhombohedral symmetry with space group R-3, while the β-polymorph crystallizes in hexagonal symmetry with space group P-3m1 [1] [7] [37]. These different crystal systems result in distinct three-dimensional packing arrangements despite maintaining identical molecular units [1] [7] [37].

Density measurements provide quantitative evidence for structural differences between polymorphs [1]. The α-tungsten hexachloride polymorph exhibits higher density (3.68 g/cm³) compared to the β-polymorph (3.62 g/cm³), reflecting more efficient molecular packing in the rhombohedral structure [1]. This density difference correlates with the enhanced thermodynamic stability of the α-polymorph under standard conditions [1].

Optical properties distinguish the polymorphs through their characteristic coloration patterns [1]. The α-polymorph displays blue coloration while the β-polymorph exhibits wine-red appearance [1]. These optical differences arise from variations in crystal field effects and electronic transitions influenced by the distinct crystal packing environments [1]. Despite these color variations, both polymorphs maintain similar fundamental electronic structures [1].

Materials Project computational studies have provided detailed structural data for tungsten hexachloride polymorphs using first-principles calculations [7] [37]. These investigations confirm experimental crystallographic findings and offer additional insights into electronic properties and bonding characteristics [7] [37]. The computational results validate the octahedral coordination geometry and provide precise bond length predictions consistent with experimental measurements [7] [37].

Spectroscopic investigations complement crystallographic studies by providing information about vibrational modes and electronic transitions characteristic of each polymorph [19] [25]. These studies reveal subtle differences in molecular vibrations that correlate with the distinct crystal environments experienced by tungsten hexachloride molecules in different polymorphic forms [19] [25]. The spectroscopic data support the structural models derived from crystallographic analysis [19] [25].

Hydrogen Bond Acceptor Count

6

Exact Mass

395.761099 g/mol

Monoisotopic Mass

393.764049 g/mol

Heavy Atom Count

7

UNII

L32HZV95ZE

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13283-01-7

Wikipedia

Tungsten(VI) chloride

General Manufacturing Information

Tungsten chloride (WCl6), (OC-6-11)-: ACTIVE

Dates

Modify: 2023-08-15

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